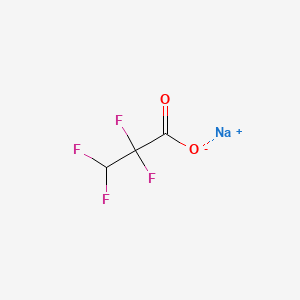

Sodium 2,2,3,3-tetrafluoropropionate

Vue d'ensemble

Description

Sodium 2,2,3,3-tetrafluoropropionate is a chemical compound with the molecular formula C3HF4NaO2. It is a salt form of 2,2,3,3-tetrafluoropropanoic acid and is known for its applications in various fields, including agriculture and industry. This compound is characterized by its high efficiency, low toxicity, and environmental friendliness .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of sodium 2,2,3,3-tetrafluoropropionate typically involves the reaction of tetrafluoroethylene with a cyanide salt and water in the presence of an alcohol. The reaction is carried out under controlled conditions to ensure high yields. For example, a stirred autoclave can be charged with sodium cyanide, water, and methanol, and then tetrafluoroethylene is added in portions to maintain a specific pressure .

Industrial Production Methods: Industrial synthesis methods include nucleophilic addition of tetrafluoroethylene, telomerization of tetrafluoroethylene, and oxidation of 2,2,3,3-tetrafluoro-1-propanol. These methods are optimized for large-scale production to meet industrial demands .

Analyse Des Réactions Chimiques

Oxidation Reactions

Sodium 2,2,3,3-tetrafluoropropionate is synthesized via electrochemical oxidation of 2,2,3,3-tetrafluoro-1-propanol (TFP) using a functional electrocatalytic reactor (ECR). Key parameters and outcomes include:

| Parameter | Optimal Condition | Effect on Conversion/Selectivity |

|---|---|---|

| Reaction Temperature | 80°C | Maximizes TFP conversion (91.9%) |

| Residence Time (RT) | 25 min | Enhances oxidation efficiency |

| Current Density | 3.4 mA cm⁻² | Balances energy use and yield |

| TFP Concentration | 26.3 mmol L⁻¹ | Avoids side reactions |

The process employs a nano-MnOₓ-loaded porous titanium anode, achieving 99.9% selectivity for this compound . The reaction pathway involves:

- Electrochemical oxidation of TFP to 2,2,3,3-tetrafluoropropionic acid (TFPA).

- Neutralization with NaOH to yield the sodium salt .

Substitution Reactions

The compound participates in substitution reactions under thermolytic conditions. For example:

- Thermolysis of Trimethylsilyl Esters : Sodium 2-alkoxy-2,3,3,3-tetrafluoropropionate reacts with chlorotrimethylsilane to form trimethylsilyl esters. Subsequent gas-phase thermolysis at 140–150°C produces trifluorovinyl ethers (TFVEs) with 55–63% yields .

- Direct Thermolysis : Sodium or potassium salts of 2-alkoxy-2,3,3,3-tetrafluoropropionates yield negligible TFVEs, highlighting the necessity of silylation .

Hydrolysis Reactions

This compound undergoes hydrolysis under acidic or basic conditions:

- Alkaline Hydrolysis : Reacts with NaOH to regenerate TFPA, which can be isolated via distillation .

- Acid Hydrolysis : Treatment with strong acids (e.g., H₂SO₄) liberates TFPA, recoverable through solvent extraction or direct distillation .

Reduction Reactions

The compound’s derivatives are cleaved by sodium borohydride (NaBH₄) under mild conditions. For instance:

- Reductive Cleavage : N-2,2,3,3-Tetrafluoropropionyl-amino derivatives are reduced to primary amines, enabling applications in peptide synthesis .

Key Synthetic Routes

- From Tetrafluoroethylene (TFE) :

- Electrocatalytic Production :

Industrial Relevance

Applications De Recherche Scientifique

Herbicide Development

Sodium 2,2,3,3-tetrafluoropropionate is widely used in the formulation of herbicides. It functions by inhibiting chlorophyll synthesis in plants, leading to impaired photosynthesis and ultimately plant death. Its selectivity and low toxicity make it suitable for controlling unwanted vegetation without harming non-target species.

- Mechanism of Action : The compound inhibits the enzyme acetyl-CoA carboxylase (ACC), crucial for fatty acid synthesis. This leads to reduced production of malonyl-CoA and subsequent lipid biosynthesis disruption.

Biochemical Research

In biochemical studies, this compound serves as a reagent for exploring metabolic pathways. Its ability to inhibit key enzymes allows researchers to study lipid metabolism and cellular signaling processes.

- Cellular Effects : It alters cell signaling pathways and gene expression by disrupting normal cellular functions. This can be particularly useful in understanding metabolic disorders and developing therapeutic strategies.

Chemical Synthesis

The compound acts as an intermediate in synthesizing other fluorinated compounds. Its unique properties facilitate various chemical reactions such as oxidation and substitution.

- Chemical Reactions : this compound can undergo oxidation to produce derivatives used in diverse applications.

Germination Studies

Research by Campbell et al. (1987) demonstrated that this compound negatively affected the germination and growth of various pasture species. This study highlighted its potential use in controlling invasive plant species during early developmental stages.

Field Trials

Field trials conducted in Melbourne evaluated the effectiveness of this compound on Nassella trichotoma (serrated tussock). The results indicated a significant reduction in plant density when treated with the compound compared to untreated controls.

Mécanisme D'action

The mechanism of action of sodium 2,2,3,3-tetrafluoropropionate involves the inhibition of lipid synthesis in plants. It is absorbed mainly by the roots and acts systemically, leading to the inhibition of chlorophyll and other photosynthetic pigments. This disruption in the plant’s ability to produce oxygen ultimately results in plant death .

Comparaison Avec Des Composés Similaires

- 2,2,3,3-Tetrafluoropropionic acid

- Sodium 2,2,3,3-tetrafluoropropanoate

- Flupropanate

- Tetrapion

Uniqueness: Sodium 2,2,3,3-tetrafluoropropionate stands out due to its high selectivity, low toxicity, and environmental friendliness. Compared to other similar compounds, it offers a balance of efficiency and safety, making it a preferred choice in various applications .

Activité Biologique

Sodium 2,2,3,3-tetrafluoropropionate, commonly referred to as Tetrapion, is a fluorinated compound with significant biological activity. This article provides an in-depth analysis of its biological effects, mechanisms of action, and applications in various fields.

Target Enzymes and Pathways

Tetrapion primarily inhibits the enzyme acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid synthesis. By inhibiting ACC, Tetrapion decreases the production of malonyl-CoA, a key intermediate in lipid biosynthesis. This inhibition leads to reduced fatty acid and triglyceride production, impacting cellular metabolism significantly.

Photosynthetic Inhibition

In plants, this compound disrupts the synthesis of chlorophyll and other photosynthetic pigments. This interference results in impaired oxygen production and ultimately leads to plant death. The compound's ability to inhibit chlorophyll synthesis highlights its potential as a herbicide.

Cellular Effects

Impact on Cell Signaling and Metabolism

Tetrapion affects various cellular processes by altering signaling pathways and gene expression. It disrupts cell membrane integrity, affecting ion transport and membrane potential. These changes can lead to altered calcium signaling and subsequent modifications in gene expression.

Biochemical Properties

The compound interacts with multiple biomolecules, influencing their function and stability. Its binding to ACC exemplifies how it can inhibit enzyme activity and prevent essential metabolic processes from occurring.

Toxicological Profile

Acute Toxicity

This compound has been evaluated for its toxicity. The oral LD50 in rats is reported at 8570 mg/kg, indicating low acute toxicity. Dermal exposure studies show an LD50 greater than 4000 mg/kg, suggesting minimal skin irritation . Long-term exposure does not appear to produce chronic health effects based on current literature .

Environmental Impact

As a herbicide, Tetrapion's ecological effects have been studied extensively. It is classified as having low toxicity to non-target organisms and minimal bioaccumulation potential. This makes it a preferred choice in agricultural applications for controlling unwanted vegetation while minimizing environmental harm .

Research Applications

This compound has diverse applications across several fields:

- Agriculture: Its effectiveness as a herbicide allows for targeted weed control without significant harm to crops.

- Biochemistry: The compound serves as an important tool for studying lipid metabolism due to its inhibitory effects on ACC.

- Pharmaceutical Research: Its low toxicity profile makes it suitable for exploring potential therapeutic applications related to metabolic disorders .

Comparative Analysis

| Compound Name | Mechanism of Action | Toxicity Level | Application Area |

|---|---|---|---|

| This compound | Inhibits fatty acid synthesis via ACC | Low (LD50: 8570 mg/kg) | Herbicide/Biochemical Research |

| 2,2,3,3-Tetrafluoropropionic acid | Similar mechanism but less selective | Moderate | Herbicide |

| Flupropanate | Inhibits chlorophyll synthesis | Moderate | Herbicide |

Case Studies

- Germination Studies : Research conducted by Campbell et al. (1987) demonstrated that this compound negatively affected the germination and growth of pasture species. The study highlighted its potential use in controlling invasive plant species by inhibiting their growth at early developmental stages .

- Field Trials : A field trial conducted in Melbourne evaluated the effectiveness of Tetrapion on Nassella trichotoma (serrated tussock). Results indicated significant reduction in plant density when treated with the compound compared to untreated controls .

Propriétés

Numéro CAS |

22898-01-7 |

|---|---|

Formule moléculaire |

C3H2F4NaO2 |

Poids moléculaire |

169.03 g/mol |

Nom IUPAC |

sodium;2,2,3,3-tetrafluoropropanoate |

InChI |

InChI=1S/C3H2F4O2.Na/c4-1(5)3(6,7)2(8)9;/h1H,(H,8,9); |

Clé InChI |

HAPDYYIGKMSQMP-UHFFFAOYSA-N |

SMILES |

C(C(C(=O)[O-])(F)F)(F)F.[Na+] |

SMILES canonique |

C(C(C(=O)O)(F)F)(F)F.[Na] |

Key on ui other cas no. |

22898-01-7 |

Solubilité |

0.13 M |

Pression de vapeur |

3.00e-04 mmHg |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.